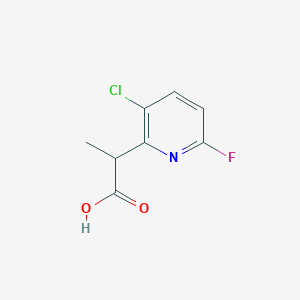

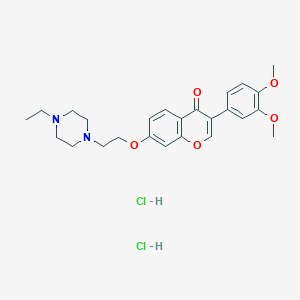

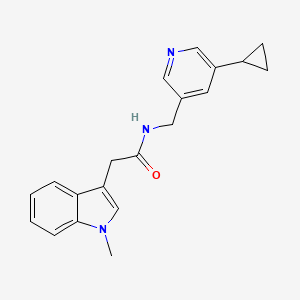

![molecular formula C12H15N3O B2632536 7-(Cyclopropylmethoxy)-2,5-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 2202166-57-0](/img/structure/B2632536.png)

7-(Cyclopropylmethoxy)-2,5-dimethylpyrazolo[1,5-a]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-(Cyclopropylmethoxy)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a pyrazolopyrimidine derivative . Pyrazolopyrimidines are a series of isomeric heterocyclic chemical compounds with diverse biological potential . They form the central core of a variety of more complex chemical compounds including some pharmaceuticals .

Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The molecular structure of 7-(Cyclopropylmethoxy)-2,5-dimethylpyrazolo[1,5-a]pyrimidine specifically is not detailed in the retrieved information.Applications De Recherche Scientifique

- Pyrimidines exhibit anti-inflammatory effects. Researchers have synthesized novel pyrimidine analogs to enhance anti-inflammatory activity while minimizing toxicity .

- A related pyrimidine derivative exhibited significant herbicidal efficacy . Investigate whether this compound shares similar properties.

- Fused pyrimidine derivatives act as bioisosteres with purines. Investigate whether this compound can replace purine-based drugs in specific contexts .

Anti-Inflammatory Potential

Herbicidal Properties

Bioisosteric Potential

Mécanisme D'action

Target of Action

The primary targets of 7-(Cyclopropylmethoxy)-2,5-dimethylpyrazolo[1,5-a]pyrimidine are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . They stimulate phosphate transfer from ATP to amino acids tyrosine, serine and/or threonine residues in protein substrates .

Mode of Action

7-(Cyclopropylmethoxy)-2,5-dimethylpyrazolo[1,5-a]pyrimidine exerts its action by inhibiting these protein kinases . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cell growth, differentiation, migration, and metabolism .

Biochemical Pathways

The action of 7-(Cyclopropylmethoxy)-2,5-dimethylpyrazolo[1,5-a]pyrimidine affects the purine and pyrimidine salvage pathways . These pathways are crucial for the synthesis of nucleic acid components . The compound’s action can disrupt these pathways, leading to downstream effects on cellular metabolism and function .

Pharmacokinetics

The pharmacokinetics of 7-(Cyclopropylmethoxy)-2,5-dimethylpyrazolo[1,5-a]pyrimidine involves its absorption, distribution, metabolism, and excretion (ADME). Pyrimidine analogues, in general, are considered as prodrugs and need to be activated within the cell . The intracellular activation involves several metabolic steps including sequential phosphorylation to its monophosphate, diphosphate, and triphosphate . The formed nucleotides are responsible for the pharmacological effects .

Result of Action

The result of the action of 7-(Cyclopropylmethoxy)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is the inhibition of protein kinases, which leads to disruption in cell growth, differentiation, migration, and metabolism . This disruption can have significant molecular and cellular effects, potentially leading to the death of cancer cells .

Propriétés

IUPAC Name |

7-(cyclopropylmethoxy)-2,5-dimethylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-8-6-12(16-7-10-3-4-10)15-11(13-8)5-9(2)14-15/h5-6,10H,3-4,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NROMRGBMWLBBQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C1)N=C(C=C2OCC3CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(Cyclopropylmethoxy)-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

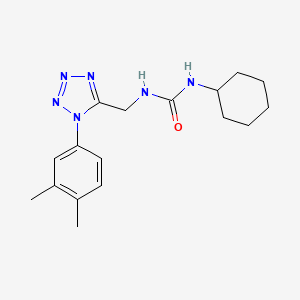

![Tert-butyl (3aR,6aS)-4-oxo-1,2,3,3a,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2632454.png)

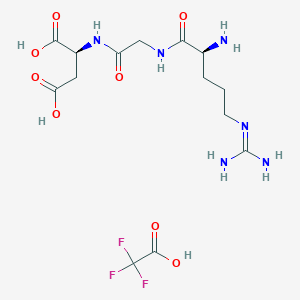

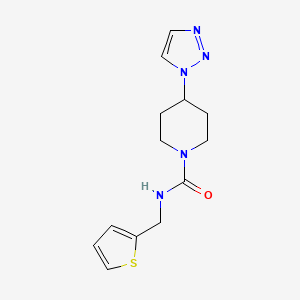

![5-Bromo-2-{[1-(2-methoxyethyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2632457.png)

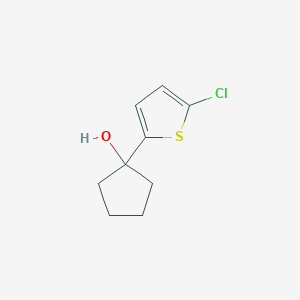

![2-[3-(4-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide](/img/structure/B2632463.png)

![6-methyl-N-[3-(methylthio)phenyl]-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2632465.png)